molecular formula C21H15FN4O4S B10988964 Methyl 5-(4-fluorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Methyl 5-(4-fluorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B10988964
M. Wt: 438.4 g/mol
InChI Key: LUASQWFGERXPPZ-UHFFFAOYSA-N
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Description

Methyl 5-(4-fluorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 4-fluorophenyl group, a methyl carboxylate ester, and a phthalazinone-derived carbamoyl moiety. The compound’s planar conformation (except for the perpendicular 4-fluorophenyl group) and crystallographic stability (triclinic, P 1 symmetry) highlight its suitability for structure-activity relationship (SAR) studies .

Properties

Molecular Formula

C21H15FN4O4S

Molecular Weight

438.4 g/mol

IUPAC Name

methyl 5-(4-fluorophenyl)-2-[(3-methyl-4-oxophthalazine-1-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C21H15FN4O4S/c1-26-19(28)14-6-4-3-5-13(14)15(25-26)18(27)24-21-23-16(20(29)30-2)17(31-21)11-7-9-12(22)10-8-11/h3-10H,1-2H3,(H,23,24,27)

InChI Key

LUASQWFGERXPPZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=NC(=C(S3)C4=CC=C(C=C4)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-fluorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Coupling with Phthalazinone: The phthalazinone moiety is coupled with the thiazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its diverse functional groups.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural components suggest it could be a candidate for developing drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of Methyl 5-(4-fluorophenyl)-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the thiazole and phthalazinone moieties can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Key structural analogs include compounds 4 and 5 from , which share isostructural frameworks but differ in substituents (chlorophenyl vs. fluorophenyl). These analogs exhibit nearly identical triclinic crystal systems (P 1 symmetry) and asymmetric units with two independent molecules.

Table 1: Structural Comparison of Analogous Compounds

Compound Substituent Crystal System Symmetry Planarity Deviation
Target Compound 4-Fluorophenyl Triclinic P 1 Perpendicular fluorophenyl
Compound 4 () 4-Chlorophenyl Triclinic P 1 Similar planar conformation
Compound 5 () 4-Fluorophenyl Triclinic P 1 Perpendicular fluorophenyl
Bioactivity and Pharmacological Profiling

and highlight that structurally similar compounds often cluster in bioactivity profiles. For instance, aglaithioduline () shares ~70% similarity with SAHA (a histone deacetylase inhibitor) via Tanimoto coefficient analysis, correlating with conserved pharmacokinetic properties (e.g., logP, hydrogen bond donors) . The target compound’s fluorophenyl and phthalazinone groups may enhance binding to hydrophobic enzyme pockets, akin to kinase inhibitors like imatinib .

Table 3: Bioactivity and Similarity Indexing

Compound Tanimoto Similarity Key Protein Targets Bioactivity Cluster
Target Compound N/A Kinases, HDACs (predicted) Likely Group 1*
Aglaithioduline () 70% vs. SAHA HDAC8 Group 1

*Group 1: Compounds with planar heterocycles and fluorinated aryl groups .

Computational and Pharmacophore Analysis

Molecular similarity analysis () and pharmacophore modeling reveal that the target compound’s 4-fluorophenyl and carbamoyl groups are critical for target engagement. NMR studies () demonstrate that substituent positioning (e.g., regions A and B in phthalazinone analogs) alters chemical environments, impacting binding affinity. Such data align with the lumping strategy (), where structurally akin compounds are grouped for predictive modeling .

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